molecular formula C10H10O4S B2937530 2-(1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetic acid CAS No. 130105-46-3

2-(1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetic acid

Cat. No.: B2937530
CAS No.: 130105-46-3
M. Wt: 226.25
InChI Key: SKXBVWGGQFGPID-UHFFFAOYSA-N
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Description

2-(1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetic acid (CAS 130105-46-3) is a high-purity, sulfur-containing heterocyclic building block with the molecular formula C10H10O4S and a molecular weight of 226.25 g/mol . This compound is characterized by a benzothiophene core with a 1,1-dioxo group and an acetic acid side chain, making it a valuable intermediate in medicinal chemistry and drug discovery. Its primary research application is as a key precursor in the synthesis of complex heterocyclic compounds, particularly Benzothiadiazine derivatives investigated as potential therapeutic agents . These derivatives have shown promise as potent inhibitors of 5'-nucleotidase, an enzyme target in oncology, and are being explored for the treatment of cancers and other diseases such as atherosclerosis and autoimmune disorders . The mechanism of action for these derived compounds often involves targeted enzyme inhibition, disrupting specific cellular signaling pathways relevant to disease pathology. Researchers utilize this compound in developing novel small molecules due to its rigid, fused bicyclic structure which can contribute to specific molecular interactions. It is supplied as a powder and should be stored at room temperature . Appropriate safety precautions must be followed; this substance carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is available in various quantities for research scale-up, from milligrams to bulk orders, and is intended strictly for research and development purposes. Not for human or veterinary use .

Properties

IUPAC Name

2-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4S/c11-10(12)5-7-6-15(13,14)9-4-2-1-3-8(7)9/h1-4,7H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXBVWGGQFGPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2S1(=O)=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130105-46-3
Record name 2-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetic acid
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Preparation Methods

The synthesis of 2-(1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetic acid typically involves the reaction of benzothiophene derivatives with acetic acid under specific conditions. One common method includes the oxidation of benzothiophene with hydrogen peroxide in the presence of acetic acid, leading to the formation of the desired product . Industrial production methods often involve bulk custom synthesis, ensuring high purity and yield .

Chemical Reactions Analysis

2-(1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes critical differences between the target compound and analogous sulfone-containing acetic acid derivatives:

Table 1: Structural Comparison of Sulfone-Containing Acetic Acid Derivatives
Compound Name Molecular Formula Ring Type Substituents Molecular Weight (g/mol) Key Functional Groups
2-(1,1-Dioxo-2,3-dihydro-1λ⁶-benzothiophen-3-yl)acetic acid (Target) C₉H₈O₄S Dihydrobenzothiophene Sulfone, Acetic Acid 212.22 Sulfone, Carboxylic Acid
2-(1,1-Dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)acetic acid C₆H₆O₄S Dihydrothiophene Sulfone, Acetic Acid 174.17 Sulfone, Carboxylic Acid
2-(1,1-Dioxo-2,3-dihydro-1λ⁶,2-thiazol-2-yl)acetic acid C₅H₇NO₄S Dihydrothiazole Sulfone, Acetic Acid 177.18 Sulfone, Carboxylic Acid
Methyl 2-(3-amino-1,1-dioxo-1λ⁶-thietan-3-yl)acetate hydrochloride C₆H₁₂ClNO₄S Thietane Sulfone, Ester, Amino, Chloride 229.68 Sulfone, Ester, Amine
2-(1,1-Dioxo-thiolan-3-yl)-1,3-dioxo-isoindole-5-carboxylic Acid C₁₃H₁₁NO₆S Thiolane (tetrahydrothiophene) Sulfone, Isoindole, Carboxylic Acid 309.29 Sulfone, Carboxylic Acid, Ketone

Key Observations :

Ring Systems: The target compound’s dihydrobenzothiophene core enhances aromatic stability compared to smaller rings like thietane (4-membered) or thiazole (5-membered). The thiazole derivative contains nitrogen, enabling hydrogen bonding and altering solubility.

Functional Groups :

  • The methyl ester hydrochloride replaces the carboxylic acid with an ester, reducing polarity and enhancing membrane permeability.
  • The isoindole derivative incorporates two ketone groups, increasing electrophilicity and reactivity.

Physicochemical and Spectroscopic Properties

Table 2: Predicted Collision Cross-Section (CCS) Data for 2-(1,1-Dioxo-2,3-dihydro-1λ⁶,2-thiazol-2-yl)acetic Acid
Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 178.01686 135.5
[M+Na]⁺ 199.99880 144.1
[M-H]⁻ 176.00230 133.6
  • Insight : CCS values correlate with molecular shape and size, aiding in mass spectrometry-based identification. The thiazole derivative’s compact structure results in lower CCS compared to bulkier analogs like the isoindole compound .

Biological Activity

2-(1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetic acid (CAS No. 130105-46-3) is a chemical compound with significant potential in biological applications. This compound belongs to the benzothiophene family and exhibits various biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C10H10O4S
  • Molecular Weight : 226.25 g/mol
  • IUPAC Name : 2-(1,1-Dioxo-2,3-dihydro-1-benzothiophen-3-yl)acetic acid

Synthesis

The synthesis of this compound typically involves the oxidation of benzothiophene derivatives with acetic acid under specific conditions using oxidizing agents such as hydrogen peroxide. The reaction conditions can significantly influence the yield and purity of the product .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits promising antimicrobial properties. In vitro tests demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The compound's mechanism may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways .

Anti-inflammatory Properties

The compound has also shown significant anti-inflammatory effects. In animal models, it reduced inflammation markers in tissues and exhibited a notable decrease in pain responses in acetic acid-induced writhing tests. The percentage inhibition of writhing movements was comparable to standard anti-inflammatory drugs like diclofenac sodium .

Cytotoxicity Studies

Cytotoxicity assessments revealed that while the compound has therapeutic potential, it also requires careful evaluation to avoid adverse effects on normal cells. Studies indicate a selective cytotoxic effect on cancer cell lines, suggesting its potential role in cancer therapy .

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial activity of various benzothiophene derivatives, including this compound. The results showed that this compound inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Study 2: Anti-inflammatory Activity

In an experimental model using mice, the anti-inflammatory effects were quantified by measuring paw edema after administration of the compound. The results indicated a significant reduction in edema compared to control groups.

Treatment GroupEdema Reduction (%)
Control0
Diclofenac73.54
Compound68.15

The mechanism by which this compound exerts its biological effects is thought to involve modulation of specific enzymes and receptors involved in inflammation and microbial resistance. Further studies are necessary to elucidate these pathways fully .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(1,1-Dioxo-2,3-dihydro-1λ⁶-benzothiophen-3-yl)acetic acid, and how can purity be optimized during crystallization?

  • Methodological Answer : A common synthesis involves refluxing a mixture of 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one in acetic acid and sodium acetate for 3–5 hours. The crystalline precipitate is filtered, washed with acetic acid, water, ethanol, and diethyl ether, and recrystallized from a DMF/acetic acid mixture to enhance purity. Key parameters include stoichiometric ratios (e.g., 0.11 mol aldehyde derivative per 0.1 mol thiazolone) and solvent selection for recrystallization . For purity validation, techniques like HPLC or melting point analysis are recommended.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving the compound’s stereochemistry and confirming the dioxo-benzothiophene core. Complementary techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and electronic environments.
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., sulfone C=O stretching at ~1300–1150 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.
    A study using SCXRD reported bond angles and torsion angles critical for understanding the compound’s planar conformation .

Advanced Research Questions

Q. How can computational reaction path search methods be applied to optimize the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model transition states and intermediates to identify energetically favorable pathways. For instance, the ICReDD framework integrates reaction path searches with experimental data to narrow optimal conditions (e.g., solvent polarity, temperature). Computational screening of catalysts or ligands can reduce trial-and-error experimentation, as demonstrated in studies combining ab initio calculations with kinetic profiling .

Q. How should researchers resolve contradictions in reaction yield data when varying solvent systems or catalysts?

  • Methodological Answer : Systematic Design of Experiments (DoE) is recommended. For example:

  • Variables : Solvent polarity (e.g., DMF vs. acetic acid), catalyst loading (e.g., Lewis acids), and temperature.
  • Response Surface Methodology (RSM) : Statistically analyze interactions between variables to identify yield maxima.
  • Contradiction Analysis : If polar solvents reduce yield despite computational predictions, evaluate side reactions (e.g., hydrolysis) via LC-MS or in situ IR. Refer to CRDC subclass RDF2050112 for reactor design principles to control mass transfer limitations .

Q. What strategies are recommended for elucidating the reaction mechanism involving this compound under different catalytic conditions?

  • Methodological Answer : Mechanistic studies should combine:

  • Kinetic Isotope Effects (KIE) : To identify rate-determining steps (e.g., proton transfer vs. bond formation).
  • Computational Modeling : Transition state analysis using DFT to map energy barriers.
  • Spectroscopic Trapping : Use of radical scavengers or stable intermediates (e.g., nitroso compounds) to isolate mechanistic pathways.
    For example, in acid-catalyzed reactions, tracking pH-dependent intermediates via 1^1H NMR can reveal protonation sites critical for reactivity .

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